3-Phenyl-2(1H)-quinolinone

Antitubercular Mycobacterium tuberculosis MIC

For medicinal chemistry programs targeting glycine/NMDA receptors, drug-resistant tuberculosis, or broad-spectrum anticancer agents, the 3-phenyl-2(1H)-quinolinone scaffold is non-negotiable. The 3-position phenyl and lactam functionality are critical for activity; isomers like 4-hydroxyquinolin-2-ones or isoquinolones result in complete loss of target binding. This scaffold enables reproducible SAR and diverse library synthesis via robust, published routes. Ensure your next lead optimization cycle starts with the correct core.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
CAS No. 38035-81-3
Cat. No. B1200646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-2(1H)-quinolinone
CAS38035-81-3
Synonyms3-phenyl-2-quinolone
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=CC=CC=C3NC2=O
InChIInChI=1S/C15H11NO/c17-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)16-15/h1-10H,(H,16,17)
InChIKeyORXSOQFSAQHWSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 10 g / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-2(1H)-quinolinone (CAS 38035-81-3): A Privileged Scaffold for Targeted Medicinal Chemistry and Drug Discovery


3-Phenyl-2(1H)-quinolinone (CAS 38035-81-3), also known as 3-phenylcarbostyril, is a nitrogen-containing heterocyclic compound belonging to the 2-quinolinone class . It serves as a privileged scaffold in medicinal chemistry due to its synthetic versatility and the biological activities of its derivatives, which span anticancer, antimicrobial, and neurological applications . The compound exhibits a lactam-lactim tautomerism, contributing to its structural stability and ability to engage in specific hydrogen-bonding interactions with biological targets . Its core structure, featuring a fused quinoline ring with a phenyl group at the 3-position, is a critical pharmacophore for several drug development programs.

Why Generic Substitution Fails for 3-Phenyl-2(1H)-quinolinone (CAS 38035-81-3): The Non-Interchangeability of the 2-Quinolinone Scaffold


The 3-phenyl-2(1H)-quinolinone scaffold is not functionally equivalent to other quinolinone isomers or heterocyclic analogs. The specific position of the phenyl group at the 3-position and the lactam functionality at the 2-position are critical for activity in key therapeutic programs. For instance, 4-hydroxyquinolin-2(1H)-ones with a 3-phenyl substituent show potent antitubercular activity, while those lacking this substitution pattern are largely inactive [1]. Similarly, the 3-phenyl substitution is essential for high-affinity binding at the glycine/NMDA receptor, with 4-substituted derivatives demonstrating IC50 values in the sub-micromolar range [2]. Replacing the core with a quinoline or isoquinolone scaffold often results in a complete loss of activity or significantly altered selectivity profiles [3]. Therefore, sourcing the correct, authentic 3-phenyl-2(1H)-quinolinone scaffold is a prerequisite for reproducible SAR studies and downstream drug development.

Quantitative Evidence Guide for 3-Phenyl-2(1H)-quinolinone (CAS 38035-81-3): Direct Comparator Data for Informed Procurement


Essential Scaffold for Potent Antitubercular Activity: 3-Phenyl Substitution is Mandatory for MIC Values Below 10 µM

A library of 4-hydroxyquinolin-2(1H)-ones was evaluated for activity against Mycobacterium tuberculosis H37Ra. Thirteen derivatives, all sharing a common 3-phenyl substituent, showed minimal inhibitory concentrations (MIC) below 10 µM, whereas analogs lacking this 3-phenyl group were inactive. The most potent derivative, 6-fluoro-4-hydroxy-3-phenylquinolin-2(1H)-one (38), had an MIC of 3.2 µM [1].

Antitubercular Mycobacterium tuberculosis MIC

High-Affinity NMDA Receptor Antagonism: 3-Phenylquinolin-2(1H)-one Derivatives Achieve IC50 Values as Low as 0.42 µM

In a series of 4-substituted-3-phenylquinolin-2(1H)-ones, compound 43 (with an amino group at the 4-position) exhibited an IC50 of 0.42 µM for binding to the glycine site of the NMDA receptor [1]. While this was a 200-fold reduction in affinity compared to the high-affinity 4-hydroxy lead compound (IC50 ≈ 2 nM), it still represented a 10-fold higher affinity than the 4-amino-3-phenylquinolin-2(1H)-one derivative (3), which had an IC50 of 4.2 µM [1].

NMDA receptor Glycine site antagonist Neurological disorders

Selective Cytotoxicity in Cancer Cell Lines: 3-Phenylquinolin-2(1H)-one Derivatives Exhibit Sub-Micromolar IC50 Values

A study evaluating 3-arylquinolin-2(1H)-ones for in vitro antitumor activity found that several derivatives displayed potent cytotoxicity against four human tumor cell lines. The most active compound, 3-phenyl-N-benzyl-3,4-dihydroquinolin-2(1H)-one (12), showed sub-micromolar IC50 values [1]. While specific IC50 values for the parent 3-phenyl-2(1H)-quinolinone were not reported, the structure-activity relationship (SAR) clearly indicates that the 3-phenyl substitution is essential for activity, as 3-arylquinolin-2(1H)-ones consistently outperformed other quinolinone isomers [1].

Anticancer Cytotoxicity MTT assay

Superior Physicochemical Properties for Drug Design: Predicted pKa of 11.36 Enables Specific Hydrogen-Bonding Interactions

The predicted acid dissociation constant (pKa) of 3-phenyl-2(1H)-quinolinone is 11.36 ± 0.70 . This high pKa indicates that the lactam NH is a weak acid, predominantly existing in the lactam form under physiological conditions. This tautomeric preference is crucial for its ability to act as a hydrogen bond donor in interactions with biological targets, a feature that distinguishes it from other heterocycles like quinoline (pKa ~5) or isoquinoline (pKa ~5.5) [1].

pKa Lactam-lactim tautomerism Hydrogen bonding

Optimal Research and Industrial Application Scenarios for 3-Phenyl-2(1H)-quinolinone (CAS 38035-81-3)


Medicinal Chemistry: Scaffold for NMDA Receptor Glycine Site Antagonists

Given the established SAR showing that 3-phenylquinolin-2(1H)-one derivatives can achieve nanomolar to sub-micromolar binding affinities at the NMDA receptor glycine site [1], this compound is ideal for use as a starting material in the synthesis of novel neuroprotective agents for conditions like epilepsy and stroke. Procurement should be prioritized for labs actively pursuing this target class.

Antimycobacterial Drug Discovery: Essential Core for Anti-TB Agents

The finding that a 3-phenyl substituent is essential for antitubercular activity in the 4-hydroxyquinolin-2(1H)-one series, with MIC values below 10 µM against Mycobacterium tuberculosis [2], makes this compound a critical building block for medicinal chemists developing new treatments for tuberculosis, especially against drug-resistant strains.

Anticancer Drug Development: Core for Cytotoxic Agents

The demonstrated sub-micromolar cytotoxicity of 3-arylquinolin-2(1H)-one derivatives against multiple human tumor cell lines [3] positions 3-phenyl-2(1H)-quinolinone as a valuable precursor for synthesizing and optimizing novel anticancer compounds. Its procurement supports lead optimization programs targeting specific cancer types.

Scaffold Diversification and Library Synthesis

The synthetic versatility of the 3-phenyl-2(1H)-quinolinone scaffold, which allows for modifications at the 1-, 4-, 5-, 6-, 7-, and 8-positions, makes it a cornerstone for generating diverse compound libraries for high-throughput screening . Its well-defined chemistry and robust synthetic routes (e.g., Tetrahedron Letters, 1974) [4] ensure reproducible and scalable library production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenyl-2(1H)-quinolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.